molecular formula C16H25NO2 B6340440 tert-Butyl 2-methyl-3-[(1-phenylethyl)amino]propanoate CAS No. 1221342-22-8

tert-Butyl 2-methyl-3-[(1-phenylethyl)amino]propanoate

Cat. No.: B6340440
CAS No.: 1221342-22-8
M. Wt: 263.37 g/mol
InChI Key: KPIIVEYPTCQGJK-UHFFFAOYSA-N
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Description

Tert-Butyl 2-methyl-3-[(1-phenylethyl)amino]propanoate is a chemical compound with diverse applications in scientific research. It is utilized for studying drug delivery systems, organic synthesis, and pharmaceutical development. This compound is an ester, which is a class of organic compounds derived from carboxylic acids and alcohols.

Properties

IUPAC Name

tert-butyl 2-methyl-3-(1-phenylethylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-12(15(18)19-16(3,4)5)11-17-13(2)14-9-7-6-8-10-14/h6-10,12-13,17H,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPIIVEYPTCQGJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(C)C1=CC=CC=C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-methyl-3-[(1-phenylethyl)amino]propanoate typically involves the reaction of tert-butyl 2-methyl-3-bromopropanoate with 1-phenylethylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrogen bromide formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency and control over reaction conditions . This method allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 2-methyl-3-[(1-phenylethyl)amino]propanoate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Tert-Butyl 2-methyl-3-[(1-phenylethyl)amino]propanoate has several applications in scientific research:

    Chemistry: Used in organic synthesis as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems and its role in drug delivery.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 2-methyl-3-[(1-phenylethyl)amino]propanoate involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 2-methyl-3-[(2-phenylethyl)amino]propanoate: Similar structure but with a different position of the phenylethyl group.

    tert-Butyl 2-methyl-3-[(1-phenylethyl)amino]butanoate: Similar structure but with a different carbon chain length.

Uniqueness

Tert-Butyl 2-methyl-3-[(1-phenylethyl)amino]propanoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tert-butyl group provides steric hindrance, affecting its reactivity and interactions with other molecules .

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